5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H |
InChI Key |
HAFGLLBOLFHTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N2C=NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Established Synthetic Routes for 4H-1,2,4-Triazole-Substituted Phenols
The traditional synthesis of 4H-1,2,4-triazole-substituted phenols, including the title compound, typically involves a convergent approach where the triazole ring and the phenolic component are synthesized separately and then coupled, or a linear approach where the triazole ring is constructed directly onto a phenolic precursor.
Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System
The formation of the 1,2,4-triazole ring is a cornerstone of this synthesis, with several named reactions being of primary importance.
The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. researchgate.netresearchgate.net This reaction, while fundamental, can require high temperatures and long reaction times, often resulting in modest yields. researchgate.net The mechanism initiates with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by cyclization and dehydration to form the aromatic triazole ring. researchgate.net
Another classical method is the Einhorn-Brunner reaction , which describes the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. researchgate.netrroij.com This acid-catalyzed condensation proceeds through the formation of an intermediate that undergoes intramolecular cyclization and subsequent elimination of water to afford the triazole ring. researchgate.net
A highly relevant method for synthesizing 4-substituted-4H-1,2,4-triazoles involves the reaction of an appropriate primary amine with diformylhydrazine. This approach has been successfully employed in the synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol, where o-aminophenol is reacted with diformylhydrazine. google.com This method is directly applicable to the synthesis of the title compound, starting from 2-amino-5-chlorophenol (B1209517).
| Reaction Name | Reactants | Key Features |
| Pellizzari Reaction | Amide, Hydrazide | Forms substituted 1,2,4-triazoles; can have low yields and require high temperatures. researchgate.netresearchgate.net |
| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Acid-catalyzed condensation; produces isomeric mixtures. researchgate.netrroij.com |
| From Diformylhydrazine | Primary Amine, Diformylhydrazine | Direct route to 4-substituted-4H-1,2,4-triazoles. google.com |
Approaches for the Incorporation of the Halogenated Phenolic Moiety
The key starting material for introducing the 5-chloro-2-hydroxyphenyl group is 2-amino-5-chlorophenol . nih.gov The synthesis of this precursor is a critical step. One common industrial method involves the reduction of 5-chloro-2-nitrophenol. Various reducing agents can be employed, with catalytic hydrogenation being a prevalent and clean method.
Alternatively, synthetic routes can begin from more readily available starting materials. For instance, 4-chloronitrobenzene can be hydroxylated and subsequently reduced to yield the desired aminophenol. nih.gov The precise control of reaction conditions during the halogenation and nitration of phenol (B47542) or aniline (B41778) derivatives is crucial to achieve the correct substitution pattern.
Coupling Reactions for Phenol-Triazole Linkage Formation
The formation of the C-N bond between the phenolic ring and the 1,2,4-triazole nitrogen is a pivotal step. For 4-substituted triazoles like the title compound, the most direct method involves building the triazole ring from a substituted aniline, as described previously with 2-amino-5-chlorophenol and diformylhydrazine. google.comresearchgate.net
In cases where a pre-formed 1,2,4-triazole is coupled with a phenolic derivative, transition metal-catalyzed cross-coupling reactions are employed.
The Ullmann condensation is a classical copper-catalyzed reaction that can form C-N bonds between aryl halides and nitrogen heterocycles. organic-chemistry.org In this context, it could involve the reaction of 1,2,4-triazole with a suitably activated chlorophenol derivative, such as 2-bromo-4-chlorophenol. These reactions often require high temperatures and polar solvents like DMF or nitrobenzene. organic-chemistry.org
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. wikipedia.org This reaction offers milder conditions and greater functional group tolerance compared to the Ullmann condensation. wikipedia.org It would typically involve the coupling of an aryl halide or triflate (e.g., 2-bromo-4-chlorophenol) with 1,2,4-triazole in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgrsc.org
Advanced and Novel Synthetic Approaches in 1,2,4-Triazole Synthesis
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic techniques have been applied to the synthesis of 1,2,4-triazoles.
Application of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation to the synthesis of 1,2,4-triazoles has been shown to significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. nih.govjmrionline.com For instance, the Pellizzari reaction, which traditionally requires prolonged heating, can be efficiently conducted under microwave conditions. researchgate.net Similarly, the synthesis of various substituted 1,2,4-triazoles from hydrazides and other precursors has been successfully achieved using microwave assistance, highlighting its potential for the efficient production of compounds like 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol. researchgate.netrsisinternational.org
| Method | Reactants | Conditions | Advantages |
| Microwave-Assisted Pellizzari | Amide, Hydrazide | Microwave irradiation | Reduced reaction time, increased yield. researchgate.net |
| Microwave-Assisted Cyclization | Hydrazides, Amines | Microwave irradiation | Rapid, efficient, often higher purity products. nih.govjmrionline.comresearchgate.net |
Metal-Catalyzed Coupling Reactions for Heterocycle Formation
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic rings. Copper and palladium catalysts are particularly prominent in the synthesis of N-aryl triazoles.
Copper-catalyzed reactions are widely used for N-arylation of triazoles. researchgate.net These methods can be more efficient and proceed under milder conditions than the classic Ullmann condensation. Ligand-free copper chloride (CuCl) has been shown to effectively catalyze the N-arylation of 1,2,4-triazole with aryl bromides, offering a straightforward route to N-aryl triazoles. researchgate.net Copper catalysis is also employed in one-pot syntheses where the triazole ring is formed and arylated in a single procedure. chemmethod.com
Palladium-catalyzed Buchwald-Hartwig amination represents a versatile and widely applicable method for the synthesis of N-aryl heterocycles, including 1,2,4-triazoles. wikipedia.orgrsc.org The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction and can be tuned to accommodate a wide range of substrates. This methodology is particularly useful for coupling complex and functionalized aryl halides with the triazole ring system. rsc.org
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating libraries of structurally diverse compounds. For the synthesis of 1,2,4-triazole derivatives, including analogs of this compound, MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
A general and effective multicomponent process for the synthesis of 1-aryl-1,2,4-triazoles involves the direct reaction of anilines, aminopyridines, or pyrimidines. acs.orgorganic-chemistry.org This methodology could be adapted for the target compound by using 2-amino-5-chlorophenol as the aniline component. Other strategies include metal-free, base-promoted three-component reactions that link 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to form complex triazole-based hybrids. rsc.org While not producing the target molecule directly, these methods highlight the modularity and versatility of MCRs in accessing diverse 1,2,4-triazole scaffolds. The choice of components dictates the final substitution pattern, offering a powerful tool for creating novel analogs.
The table below summarizes various MCR approaches applicable to the synthesis of substituted 1,2,4-triazoles.
| MCR Type | Key Reactants | Catalyst/Conditions | Resulting Structure | Reference |
| Anilide-Based Synthesis | Anilines, Amino Pyridines, Pyrimidines | Not specified | 1-Aryl 1,2,4-triazoles | acs.org |
| Base-Promoted Hybrid Synthesis | 1,3-Diones, trans-β-Nitrostyrene, Aldehyde Hydrazone | Sodium Carbonate (Metal-free) | 1,2,4-Triazole-based hybrids | rsc.org |
| Biginelli-Type Cycloaddition | Enaminone, Substituted Aryl Aldehyde, Urea | Glacial Acetic Acid | 1,2,4-Triazole-dihydropyrimidinone derivatives | chemicaljournals.com |
| Green Synthesis | 2-Hydroxy Benzaldehyde, Amino Acids, Thiosemicarbazide | Lemon Juice | Amino acid-coupled 1,2,4-triazoles | researchgate.net |
Chemical Derivatization and Analog Generation of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a wide array of analogs for structure-activity relationship (SAR) studies.
Strategies for Structural Modification and Diversification
Structural diversification can be achieved by targeting three main regions of the molecule: the phenolic hydroxyl group, the aromatic phenol ring, and the 1,2,4-triazole heterocycle.
Modification of the Hydroxyl Group: The phenolic -OH is a versatile handle for derivatization. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification can be employed to introduce a variety of alkyl, aryl, or acyl groups. These modifications can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile.
Modification of the Phenol Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the existing chloro, hydroxyl, and triazolyl substituents will influence the position of new functional groups. For instance, nitration of similar chlorophenol systems has been demonstrated as a viable synthetic step. nih.gov Further halogenation or acylation could also be explored to introduce additional diversity.
Modification of the Triazole Ring: The triazole ring is a key pharmacophore in many biologically active molecules. nih.gov While direct functionalization of the C-H bonds of the 4H-1,2,4-triazole ring can be challenging, an alternative strategy is to construct the desired substituted triazole ring from modified precursors prior to the cyclization step. This allows for the introduction of substituents at the 3- and 5-positions of the triazole ring, significantly expanding the accessible chemical space. The triazole moiety itself can act as a stable linker to connect the phenol core to other functional fragments, a strategy widely used in medicinal chemistry. nih.gov
The following table outlines potential derivatization strategies for the parent compound.
| Modification Site | Reaction Type | Potential Reagents | Resulting Moiety |
| Phenolic Hydroxyl | Etherification | Alkyl halides, Benzyl halides | O-Alkyl, O-Benzyl ethers |
| Phenolic Hydroxyl | Esterification | Acyl chlorides, Carboxylic acids | O-Acyl esters |
| Phenol Ring | Nitration | Nitric Acid / Sulfuric Acid | Nitro group |
| Phenol Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo group |
| Triazole Ring (via Precursor) | Cyclization | Substituted hydrazides, amidines | C-substituted triazole |
Exploration of Tautomeric Equilibria in 1,2,4-Triazoles
Tautomerism, the interconversion of constitutional isomers through proton migration, is a fundamental property of many heterocyclic systems, including 1,2,4-triazoles. researchgate.net The unsubstituted 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. researchgate.netijsr.net Theoretical and experimental studies have shown that the 1H tautomer is generally the more stable form. researchgate.netijsr.net
For the title compound, this compound, the nitrogen at position 4 is substituted with the chlorophenol ring, which "locks" the heterocycle into the 4H configuration. Therefore, it does not undergo the N-H tautomerism characteristic of the parent ring. However, understanding this phenomenon is crucial for the synthesis and reactivity of triazole derivatives in general.
The tautomeric equilibrium is highly sensitive to the nature and position of substituents on the triazole ring. researchgate.net For example, studies on chloro-1,2,4-triazoles have identified three possible tautomers: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole, with their relative stability depending on complex electronic and steric factors. ijsr.net In other derivatives, such as 1,2,4-triazol-3-ones, a keto-enol type tautomerism is observed, where the equilibrium between the 2,4-dihydro-1,2,4-triazol-3-one (keto) form and the 1H-1,2,4-triazol-3-ol (hydroxy) form is significant. daneshyari.com The solvent environment can also play a critical role in shifting the equilibrium, with polar solvents often favoring one tautomer over another. researchgate.netnih.gov
This exploration of tautomerism provides essential insights into the molecular behavior, potential receptor interactions, and synthetic pathways involving the 1,2,4-triazole scaffold.
| Triazole System | Tautomeric Forms | Influencing Factors | Predominant Form (General) | Reference |
| Unsubstituted 1,2,4-Triazole | 1H- and 4H- | Inherent stability | 1H-1,2,4-triazole | researchgate.netijsr.net |
| 3(5)-Substituted 1,2,4-Triazoles | 3-substituted-1H, 5-substituted-1H, 3-substituted-4H | Substituent electronic effects, Solvent | Varies | researchgate.net |
| Chloro-1,2,4-triazoles | 3-chloro-1H, 5-chloro-1H, 3-chloro-4H | Inherent stability | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H | ijsr.net |
| 1,2,4-Triazol-3-ones | Keto (2,4-dihydro) and Hydroxy (1H) | Substituents, Protonation state, Solvent | Keto form in gas phase and water | daneshyari.com |
Spectroscopic and Structural Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound could not be located. The specific experimental data required to populate the requested article, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, is not publicly available in the searched resources.
The inquiry sought to detail the spectroscopic characterization of this compound through a structured article format. This included specific subsections for Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis, as well as the application of advanced NMR techniques for comprehensive structural confirmation. Additionally, the request specified the inclusion of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for vibrational analysis.
While extensive research exists on various derivatives of 1,2,4-triazole, a class of nitrogen-containing heterocyclic compounds known for their diverse chemical and biological properties, the specific compound of interest, this compound, appears to be either a novel compound with yet-to-be-published characterization data or a compound that has not been the subject of in-depth spectroscopic investigation in accessible literature.
The requested data tables for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectroscopy, which would form the core of the scientific article, could not be generated without access to primary research data from experimental analysis of the compound. Scientific integrity demands that such information be based on verified and published experimental results to ensure accuracy and reliability.
Therefore, until the synthesis and subsequent detailed spectroscopic analysis of this compound are reported in peer-reviewed scientific literature, a comprehensive article on its spectroscopic characterization and structural elucidation cannot be produced.
Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Mass Spectrometry (MS) for Molecular Fragmentation and Composition Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (C₈H₆ClN₃O), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its chemical formula.
The fragmentation of 1,2,4-triazole (B32235) derivatives under mass spectrometry typically involves the sequential loss of small neutral molecules. researchgate.net The fragmentation pathways for the title compound are expected to be influenced by the chlorophenol and triazole moieties. The initial fragmentation would likely involve the cleavage of the most labile bonds, leading to characteristic fragment ions. Common fragmentation patterns for related triazole compounds include the loss of nitrogen (N₂) and hydrogen cyanide (HCN) from the triazole ring. researchgate.netijsr.net The presence of the chlorophenol ring would likely lead to fragments corresponding to the loss of a chlorine radical (Cl•) and carbon monoxide (CO). researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring |
| [M - HCN]⁺ | Loss of hydrogen cyanide from the triazole ring |
This table is based on general fragmentation patterns of related chemical structures and represents predicted, not experimentally confirmed, data for the title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions originating from the two key chromophores: the 1,2,4-triazole ring and the chlorophenol ring.
Unsubstituted 1,2,4-triazole exhibits a weak absorption at approximately 205 nm. ijsr.net The presence of substituents, such as the chlorophenol group, typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. ijsr.net The phenol (B47542) and chloro substituents act as auxochromes, modifying the absorption characteristics of the benzene (B151609) ring. Studies on other substituted triazoles show intense absorption bands, indicating a high probability of electronic transitions. researchgate.net For instance, some 5-substituted-3-mercapto-1,2,4-triazoles display two distinct absorption maxima in the ranges of 252–256 nm and 288–298 nm. ijsr.net Therefore, it is anticipated that the UV-Vis spectrum of the title compound would show strong absorption bands in the 200-300 nm range, characteristic of its aromatic systems.
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |
|---|---|---|
| Phenyl Ring | π → π* | ~200-280 nm |
| 1,2,4-Triazole Ring | π → π* | ~200-260 nm |
This table presents generalized absorption regions for the constituent chromophores. The actual spectrum would show convoluted bands resulting from the integrated electronic system.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of closely related structures, particularly the parent compound 2-(4H-1,2,4-triazol-4-yl)phenol, provides a strong basis for predicting the crystal structure of its chlorinated analog. nih.gov
Based on the crystallographic data of similar triazole derivatives, this compound is likely to crystallize in a monoclinic system. nih.govmdpi.comnih.gov The addition of a chlorine atom to the phenol ring would alter the unit cell parameters compared to the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol, due to changes in molecular size, shape, and packing forces.
Table 3: Crystal Data for 2-(4H-1,2,4-Triazol-4-yl)phenol (A Structural Analog)
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | Not Specified |
| a (Å) | 7.273 |
| b (Å) | 14.265 |
| c (Å) | 7.720 |
| β (°) | 90.93 |
| Volume (ų) | 800.8 |
The molecule is not expected to be planar. A significant conformational feature is the dihedral angle, or twist, between the planes of the phenol and triazole rings. This twist arises from steric hindrance between the ortho-substituents on the two rings. For the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol, this angle is 41.74°. nih.gov Other related structures show similar non-planar arrangements, with dihedral angles typically ranging from 30° to 70°. mdpi.comnih.govresearchgate.netmdpi.com The specific angle for the title compound would be influenced by the electronic and steric effects of the chlorine atom at the 5-position of the phenol ring.
Table 4: Dihedral Angles in Related Triazole Structures
| Compound | Dihedral Angle (°) |
|---|---|
| 2-(4H-1,2,4-Triazol-4-yl)phenol nih.gov | 41.74 |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol nih.gov | 33.40 |
| 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole mdpi.com | 43.2 |
The solid-state packing of this compound will be governed by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The hydroxyl group (-OH) of the phenol is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective acceptors. This would lead to the formation of strong O—H···N hydrogen bonds, linking molecules into chains or more complex networks. nih.gov
In addition to classical hydrogen bonds, weaker interactions such as C—H···O and C—H···N bonds may further stabilize the crystal lattice. mdpi.comresearchgate.net Aromatic π–π stacking interactions between adjacent triazole or phenol rings are also common in such compounds, with typical centroid-to-centroid distances of 3.5 to 3.7 Å. nih.govresearchgate.net These interactions collectively dictate the final crystal packing arrangement.
Table 5: Common Intermolecular Interactions in Crystalline Triazole-Phenol Compounds
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Phenolic O-H | Triazole N | 2.7 - 3.0 |
| Hydrogen Bond | Aromatic C-H | Triazole N / Phenolic O | 3.0 - 3.5 |
Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.
Geometry Optimization and Energy Minimization
The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy state is found. This optimized structure corresponds to the most probable and stable conformation of the molecule at 0 Kelvin. The resulting data would typically include bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich and electron-poor regions. Red-colored areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating regions prone to nucleophilic attack. Green areas are neutral. MEP maps are valuable for predicting how a molecule will interact with other molecules.
Prediction of Spectroscopic Parameters (Theoretical IR, NMR)
DFT calculations can be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies can then be compared with experimental data to aid in the structural elucidation of the compound. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure.
Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity)
From the HOMO and LUMO energy values, various global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity and can be used to predict its behavior in chemical reactions. For example, the electrophilicity index provides a measure of a molecule's ability to act as an electrophile.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. The simulation calculates the binding affinity, which is a measure of the strength of the interaction. The results can provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Without specific studies on 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol, it is not possible to provide the detailed research findings and data tables for the aforementioned computational and molecular modeling analyses.
Prediction of Ligand-Protein Binding Modes
Currently, there are no specific published studies that detail the prediction of ligand-protein binding modes for this compound. While research exists on the binding modes of other 1,2,4-triazole (B32235) derivatives with various protein targets, this information does not directly apply to the specified compound and is therefore excluded from this article.
Identification of Key Interacting Residues within Binding Pockets
There are no available studies that identify the key amino acid residues involved in the interaction between this compound and any specific protein binding pockets. Research on other triazole-containing compounds has identified such interactions with their respective targets, but this information is not transferable to the subject of this article.
Pharmacophore Modeling and Virtual Screening Applications
No pharmacophore models based on the chemical structure of this compound have been described in the scientific literature. The development of such models would require a set of active compounds with a common biological target, which has not been reported for this specific molecule.
As there are no established pharmacophore models for this compound, there are consequently no reports of its application in ligand-based design strategies for the discovery of new bioactive molecules.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
No molecular dynamics (MD) simulation studies focusing on the conformational and dynamic analysis of this compound, either in a solvated state or in complex with a biological macromolecule, have been found in the public domain. Such studies would provide insights into the flexibility and stability of the molecule over time, but this information has not been generated or published for this specific compound.
Biological Activity and Mechanistic Investigations of 5 Chloro 2 4h 1,2,4 Triazol 4 Yl Phenol
Broad-Spectrum Biological Activity Profiles Associated with 1,2,4-Triazoles
The 1,2,4-triazole (B32235) scaffold is present in a multitude of compounds demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govchemmethod.com This versatility has made it a privileged structure in drug discovery and development. nih.gov
Enzyme Inhibition Studies (e.g., COX-2, Steroid Sulfatase)
Derivatives of 1,2,4-triazole have been identified as potent inhibitors of various enzymes implicated in disease pathology.
Cyclooxygenase-2 (COX-2) Inhibition: The COX enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutive, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. Several 1,2,4-triazole derivatives have shown selective COX-2 inhibition. For example, a series of 1,2,4-triazole derivatives containing a methylsulfonylphenyl group demonstrated significant COX-2 inhibitory activity and selectivity over COX-1, coupled with a lower potential for ulcerogenic side effects compared to standard drugs like celecoxib (B62257) and indomethacin.
Steroid Sulfatase (STS) Inhibition: Steroid sulfatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Structure-activity relationship studies on derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) have identified potent dual aromatase-sulfatase inhibitors (DASIs). Halogenated derivatives, in particular, have shown significant STS inhibitory activity. For instance, chlorinated derivatives exhibited IC50 values in the nanomolar range against a placental microsomal STS preparation. researchgate.net
| Compound Class | Target Enzyme | Example Substituent | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazoles with methylsulfonylphenyl group | COX-2 | Varies | 5.25–10.17 µM | mdpi.com |
| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives | Steroid Sulfatase | 2-Chloro | 20 nM | researchgate.net |
| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives | Steroid Sulfatase | 3-Chloro | 40 nM | researchgate.net |
| Quinolone-1,2,4-triazole hybrids | COX-2 | Varies | 7.25–8.48 nM | mdpi.com |
Investigation of Interactions with Molecular Targets (e.g., Tubulin)
Microtubules, dynamic polymers of α and β tubulin heterodimers, are essential for cell division, making them a key target for anticancer agents. A number of 1,2,4-triazole-containing compounds have been developed as tubulin polymerization inhibitors. These agents often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. For instance, a novel series of indole-1,2,4-triazole derivatives demonstrated potent inhibition of tubulin polymerization with an IC50 value of 2.1 µM and exhibited significant anti-proliferative activity against several human cancer cell lines. rsc.org Molecular docking studies have helped to elucidate the interaction modes of these triazole derivatives within the colchicine binding site, guiding the design of more potent inhibitors. rsc.org
Effects on Cellular Processes (e.g., DNA Cleavage)
Certain 1,2,4-triazole derivatives have been shown to interact with DNA and induce its cleavage. This activity is a mechanism for potential anticancer effects. Studies on novel hybrids coupling furan, quinoline, and 1,2,4-triazole moieties revealed that these compounds could completely cleave λ-DNA at a concentration of 100 µg/ml, as demonstrated by agarose (B213101) gel electrophoresis. mdpi.com The DNA cleavage ability of these compounds often correlates with their cytotoxic activity against cancer cell lines. mdpi.com Similarly, macrocyclic complexes incorporating bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes have also been studied for their DNA cleavage capabilities using gel electrophoresis techniques. eurochlor.org
Structure-Activity Relationship (SAR) Studies of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol Derivatives
The biological activity of 1,2,4-triazole derivatives can be significantly modulated by the nature and position of substituents on the associated phenyl ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
Impact of Substituent Modifications on Biological Profiles
The introduction of substituents, particularly halogens like chlorine, can substantially alter a molecule's biological activity. researchgate.net This modification can influence factors such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting how the molecule interacts with its biological target.
In studies of related 4H-1,2,4-triazol-4-yl derivatives, the addition of a chloro group to the phenyl ring has been shown to be a viable strategy for enhancing enzyme inhibitory potency. For example, in a series of dual aromatase-steroid sulfatase inhibitors, chlorinated derivatives consistently demonstrated potent inhibition of STS. researchgate.net The presence of a halogen atom is often a key feature for improving the intrinsic biological activity of a compound. researchgate.net SAR analyses have shown that electron-withdrawing groups, such as halogens, on a phenyl ring attached to a triazole core can enhance cytotoxic or enzyme-inhibitory activities.
| Parent Scaffold | Target | Substituent | Position | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 4-{[(...)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Steroid Sulfatase | -F | ortho (2) | 40 nM | researchgate.net |
| 4-{[(...)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Steroid Sulfatase | -Cl | ortho (2) | 20 nM | researchgate.net |
| 4-{[(...)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Steroid Sulfatase | -Br | ortho (2) | 39 nM | researchgate.net |
| 4-{[(...)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Steroid Sulfatase | -Cl | meta (3) | 40 nM | researchgate.net |
Positional Isomerism and Differential Biological Response
The position of a substituent on the phenyl ring can dramatically influence the biological response. This is due to the specific steric and electronic requirements of the target's binding site. In the context of halogenated 4H-1,2,4-triazol-4-yl derivatives, moving a halogen from the ortho to the meta position relative to the rest of the molecule can have a noticeable effect on activity.
For instance, in the series of steroid sulfatase inhibitors, relocating a chlorine atom from the ortho-position (IC50 = 20 nM) to the meta-position (IC50 = 40 nM) resulted in a slight decrease in inhibitory activity. researchgate.net Similarly, a fluorine atom at the ortho-position (IC50 = 40 nM) versus the meta-position (IC50 = 21 nM) showed that the meta-position was slightly more favorable for STS inhibition. researchgate.net These findings underscore that even subtle changes in the location of a substituent can significantly impact the interaction with the biological target, highlighting the importance of positional isomerism in drug design.
No Publicly Available Data on the Biological Activity of this compound
Despite a comprehensive search of scientific literature and databases, no specific information was found regarding the in vitro biological activity and mechanistic investigations of the chemical compound this compound.
Extensive searches were conducted to locate studies detailing the effects of this specific compound on cellular models, as requested. The search parameters included terms such as "cellular viability," "proliferation," "molecular mechanisms," "cytotoxicity," "apoptosis," and "cell cycle analysis" in direct relation to "this compound."
The search results yielded information on a variety of other structurally related 1,2,4-triazole derivatives. These studies often explored the biological activities of compounds with different substitution patterns on the phenyl and triazole rings. For instance, research is available on compounds such as [5-chloro-2-[3-(chloromethyl)-1,2,4-triazol-4-yl]phenyl] phenyl ketone, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, and other phenolic 1,2,4-triazole analogues. However, none of the retrieved scientific literature specifically addresses the biological profile of this compound.
The absence of published data prevents the creation of an article that adheres to the requested outline, which specifically requires detailed research findings on the analysis of cellular viability and the elucidation of molecular mechanisms for this exact compound.
It is possible that this compound is a novel compound, a research intermediate, or a compound whose biological activities have not yet been investigated or published in publicly accessible scientific literature. Therefore, the content for the requested article, including data tables and detailed research findings, could not be generated.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
